2,2-Difluoro-3-methoxy-propionic acid is a fluorinated organic compound with the molecular formula C4H6F2O3 and a molecular weight of 140.09 g/mol. It is characterized by the presence of two fluorine atoms and a methoxy group attached to a propionic acid backbone. This compound is classified as a carboxylic acid, and its structure includes a methoxy group at the third carbon position, contributing to its unique chemical properties. The compound is known for its potential applications in pharmaceuticals and agrochemicals due to its distinctive reactivity and biological properties .
The reactivity of 2,2-difluoro-3-methoxy-propionic acid can be attributed to its functional groups:
These reactions highlight the compound's versatility in synthetic organic chemistry .
Several methods have been proposed for synthesizing 2,2-difluoro-3-methoxy-propionic acid:
These methods highlight the compound's synthetic accessibility for research and industrial purposes .
2,2-Difluoro-3-methoxy-propionic acid has potential applications in various fields:
These applications underline the importance of this compound in advancing chemical research and development .
Several compounds share structural similarities with 2,2-difluoro-3-methoxy-propionic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Fluoroacetic Acid | C2H3FO2 | Simple structure; used as an herbicide |
| 3-Fluoropropanoic Acid | C3H5FO2 | Contains only one fluorine atom; less complex |
| 2,2-Difluoroacetic Acid | C2H2F2O2 | Similar fluorination pattern; used in pharmaceuticals |
The uniqueness of 2,2-difluoro-3-methoxy-propionic acid lies in its combination of two fluorine atoms and a methoxy group on a propionic acid skeleton, which may confer distinct chemical reactivity and biological activity compared to these similar compounds .
The crystallographic analysis of 2,2-difluoro-3-methoxy-propionic acid presents unique challenges due to the presence of both electron-withdrawing fluorine atoms and the electron-donating methoxy group. While specific single-crystal X-ray diffraction data for this compound remains limited in the literature, structural insights can be derived from related fluorinated carboxylic acid systems and computational modeling approaches.
Table 1: Chemical Identification Data for 2,2-Difluoro-3-methoxy-propionic acid
| Property | Value |
|---|---|
| IUPAC Name | 2,2-difluoro-3-methoxypropanoic acid |
| CAS Registry Number | 785712-17-6 |
| Molecular Formula | C₄H₆F₂O₃ |
| Molecular Weight | 140.09 g/mol |
| SMILES Notation | COCC(C(=O)O)(F)F |
| InChI Key | WFSAUHIICKJXSV-UHFFFAOYSA-N |
Conformational analysis of 2,2-difluoro-3-methoxy-propionic acid reveals significant structural implications of the gem-difluoro substitution at the α-position. The presence of two fluorine atoms at the C-2 position creates a unique electronic environment that influences both intramolecular and intermolecular interactions [1] [2]. Studies on related gem-difluoro compounds indicate that the CF₂ group exhibits a strong preference for specific conformational orientations, particularly favoring gauche conformations that minimize fluorine-fluorine repulsion while maximizing favorable hyperconjugative interactions [3] [4].
The compound's conformational landscape is further complicated by the methoxy group at the β-position, which introduces additional steric and electronic considerations. The methoxy substituent can adopt various rotational conformations around the C-O bond, with the preferred orientation being influenced by the electron-withdrawing effect of the adjacent gem-difluoro group [5] [6]. Computational studies suggest that the most stable conformations involve the methoxy group adopting positions that minimize steric clashes with the fluorine atoms while maximizing favorable electrostatic interactions.
Table 2: Predicted Collision Cross Section Data for 2,2-Difluoro-3-methoxy-propionic acid
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 141.03578 | 127.6 |
| [M+Na]⁺ | 163.01772 | 134.9 |
| [M+NH₄]⁺ | 158.06232 | 132.8 |
| [M-H]⁻ | 139.02122 | 122.1 |
The carboxylic acid functionality is expected to participate in characteristic hydrogen bonding patterns, similar to those observed in other fluorinated carboxylic acids [7] [8]. The increased acidity of the carboxylic acid group, resulting from the electron-withdrawing nature of the gem-difluoro substitution, likely enhances the strength of these hydrogen bonds and influences the overall crystal packing arrangement.
Nuclear magnetic resonance spectroscopy provides crucial structural information for 2,2-difluoro-3-methoxy-propionic acid, with the fluorine atoms significantly affecting the chemical shifts and coupling patterns of adjacent carbon and hydrogen atoms [9] [10]. The compound exhibits characteristic spectroscopic signatures that reflect the unique electronic environment created by the gem-difluoro substitution.
In ¹H NMR spectroscopy, the carboxylic acid proton appears as a broad exchangeable signal typically observed in the range of 10-12 ppm, characteristic of fluorinated carboxylic acids with enhanced acidity [11] [12]. The methoxy group generates a sharp singlet at approximately 3.7 ppm, integrating for three protons. The methylene protons adjacent to the methoxy group (H-3) appear as a triplet due to coupling with the two equivalent fluorine atoms, with the exact chemical shift and coupling constant dependent on the solvent system employed.
The ¹³C NMR spectrum reveals several diagnostic signals that confirm the molecular structure. The carboxyl carbon appears significantly downfield at approximately 175-180 ppm, with the exact position influenced by the electron-withdrawing effect of the adjacent gem-difluoro group [13] [14]. The CF₂ carbon exhibits a characteristic triplet pattern due to C-F coupling, typically observed in the range of 110-120 ppm. The methoxy carbon appears as a singlet at approximately 59 ppm, while the methylene carbon bearing the methoxy group shows a triplet pattern due to coupling with the two fluorine atoms.
Table 3: Expected NMR Spectroscopic Parameters
| Carbon/Proton | Chemical Shift Range | Multiplicity | J-coupling (Hz) |
|---|---|---|---|
| COOH (¹H) | 10-12 ppm | Broad singlet | - |
| OCH₃ (¹H) | 3.7 ppm | Singlet | - |
| CH₂ (¹H) | 4.5-5.0 ppm | Triplet | ³J(H,F) = 6-8 |
| C=O (¹³C) | 175-180 ppm | Singlet | - |
| CF₂ (¹³C) | 110-120 ppm | Triplet | ¹J(C,F) = 240-260 |
| OCH₃ (¹³C) | 59 ppm | Singlet | - |
| CH₂ (¹³C) | 75-85 ppm | Triplet | ²J(C,F) = 25-35 |
¹⁹F NMR spectroscopy provides additional structural confirmation, with the two equivalent fluorine atoms of the gem-difluoro group appearing as a triplet due to coupling with the adjacent methylene protons. The chemical shift of the fluorine atoms is influenced by the electron-donating effect of the methoxy group and the electron-withdrawing nature of the carboxylic acid functionality [10] [15].
Infrared spectroscopy of 2,2-difluoro-3-methoxy-propionic acid reveals characteristic absorption bands that serve as diagnostic fingerprints for the functional groups present in the molecule [16] [17]. The carboxylic acid functionality exhibits a broad O-H stretching vibration in the range of 3300-2500 cm⁻¹, with the exact position and breadth influenced by hydrogen bonding interactions. The carbonyl stretching vibration appears as a sharp, intense band at approximately 1720 cm⁻¹, with the frequency slightly elevated compared to non-fluorinated carboxylic acids due to the electron-withdrawing effect of the gem-difluoro group.
The gem-difluoro group contributes several characteristic absorption bands in the fingerprint region. Strong C-F stretching vibrations are observed in the range of 1000-1400 cm⁻¹, with multiple bands reflecting the different vibrational modes of the CF₂ group [18] [19]. The methoxy group exhibits C-O stretching vibrations in the range of 1000-1300 cm⁻¹, while the methyl C-H stretching and bending vibrations appear in their expected regions.
Table 4: Characteristic Infrared Absorption Bands
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Carboxylic acid O-H | 3300-2500 | Broad, strong | ν(O-H) |
| Carboxylic acid C=O | 1720 | Sharp, strong | ν(C=O) |
| gem-Difluoro C-F | 1000-1400 | Strong, multiple | ν(C-F) |
| Methoxy C-O | 1000-1300 | Medium | ν(C-O) |
| Methyl C-H | 2800-3000 | Medium | ν(C-H) |
Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns that support structural assignments [20] [21]. The molecular ion peak appears at m/z 140.09, consistent with the molecular formula C₄H₆F₂O₃. Common fragmentation patterns include the loss of the carboxylic acid group (loss of 45 mass units), the loss of fluorine atoms, and the loss of the methoxy group (loss of 31 mass units).
The compound exhibits characteristic ion mobility behavior with predicted collision cross sections ranging from 122-135 Ų depending on the ionization adduct formed [22]. These values reflect the compact nature of the molecule and the influence of the fluorine atoms on the overall molecular geometry.
Electrospray ionization mass spectrometry reveals the formation of various adduct ions, including [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺ in positive ion mode, and [M-H]⁻ in negative ion mode. The relative abundance of these adducts depends on the ionization conditions and the presence of specific additives in the mobile phase [12] [21].